molecular formula C21H19NO6S2 B2659602 (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 875285-99-7

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No.: B2659602
CAS No.: 875285-99-7
M. Wt: 445.5
InChI Key: QLZUQKHPLKDSDM-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative characterized by a (Z)-configured benzylidene moiety fused to a furan ring substituted with a 4-ethylphenyl group. Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to modulate enzymatic pathways (e.g., tyrosine kinase inhibition) and disrupt microbial cell membranes .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-2-12-3-5-13(6-4-12)16-9-7-14(28-16)11-17-19(25)22(21(29)30-17)15(20(26)27)8-10-18(23)24/h3-7,9,11,15H,2,8,10H2,1H3,(H,23,24)(H,26,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZUQKHPLKDSDM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiazolidinone precursors with various aldehydes under acidic or basic conditions. For this compound, the general reaction scheme includes:

  • Condensation Reaction : The thiazolidinone reacts with an appropriate aldehyde (e.g., furan derivatives).
  • Cyclization and Functionalization : Subsequent reactions introduce functional groups that enhance biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including our compound of interest. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)0.16 - 0.42High
A549 (Lung Cancer)0.25 - 0.35Moderate
HCT116 (Colon Cancer)0.20 - 0.30High

The mechanism of action is believed to involve the induction of apoptosis through caspase pathways and inhibition of key signaling proteins like c-Met and Ron tyrosine kinases .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, specifically against Gram-positive bacteria such as:

Bacteria MIC (mg/mL)
Staphylococcus aureus16 - 32
Staphylococcus epidermidis16 - 32

These values indicate a promising potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in disease pathways, such as serine proteases and metalloproteases.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species Modulation : By acting as an antioxidant, it modulates oxidative stress responses in cells .

Case Studies

Several studies have highlighted the effectiveness of thiazolidinone derivatives in treating various diseases:

  • Anticancer Study : A recent study evaluated the efficacy of thiazolidinone derivatives on leukemia and melanoma cell lines, revealing that specific compounds induced significant apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Research on similar compounds demonstrated significant antibacterial activity against resistant strains of bacteria, showcasing their potential in addressing antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of thiazolidinone compounds, including (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid, exhibit notable anticancer properties. A study highlighted the synthesis of thiazolidinone derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which is crucial for cancer therapy .

Case Study:
A recent investigation into thiazolidinone derivatives revealed that certain compounds significantly inhibited the proliferation of leukemia cells. The study reported that specific modifications in the molecular structure enhanced the anticancer activity, suggesting a promising avenue for developing new cancer therapies .

1.2 Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. Research shows that thiazolidinone derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds related to this compound exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics such as ampicillin and streptomycin .

Data Table: Antibacterial Activity Comparison

CompoundMIC (mg/mL)Bacteria Tested
Compound A0.004Enterobacter cloacae
Compound B0.008Escherichia coli
Compound C0.006Staphylococcus aureus

Pharmacological Applications

2.1 Anti-inflammatory Effects

Thiazolidinone derivatives have shown potential as anti-inflammatory agents. For instance, (Z)-4-(5-(3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan derivatives were reported to reduce leukocyte recruitment during inflammation in animal models . This suggests that similar derivatives might be effective in treating inflammatory diseases.

Case Study:
In a study focusing on the anti-inflammatory properties of thiazolidinone compounds, researchers found that these compounds significantly reduced inflammation markers in mouse models of acute peritonitis. The results indicated a promising therapeutic potential for inflammatory conditions .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Variations in substituents can lead to significant changes in biological activity.

Key Findings:

  • Substituent Variability: Modifications on the furan ring or thiazolidinone scaffold can enhance or diminish biological activity.
  • Molecular Docking Studies: Computational studies have identified key interactions between these compounds and their biological targets, providing insights into how structural changes can optimize binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolidinone derivatives share a common 4-oxo-2-thioxothiazolidin-3-yl scaffold but differ in substituents, which critically influence bioactivity and pharmacokinetics. Below is a comparative analysis with key analogues:

Compound Key Structural Features Reported Bioactivity Source
(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid (Target) 4-Ethylphenylfuran substituent; pentanedioic acid side chain Limited direct data; inferred anticancer/antimicrobial activity based on structural analogs Synthesis studies
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Indolylmethylene group; 3-hydroxyphenyl side chain Antibacterial (MIC: 8 µg/mL against S. aureus); antifungal activity Biological screening
(Z)-5-(4-nitrobenzylidene)-4-oxo-2-(phenylamino)thiazol-4(5H)-one Nitrobenzylidene group; phenylamino substituent Anticancer (IC₅₀: 12 µM against MCF-7 cells) J. Het. Chem.
(Z)-2-((5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (6a) Simple benzylidene group; propanoic acid side chain Moderate anticancer activity (IC₅₀: 35 µM against HeLa) J. Saudi Chem. Soc.
(Z)-2-[5-(4-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-pentanoic acid 4-Hydroxybenzylidene group; pentanoic acid chain (shorter than target compound) Antioxidant properties; lower cytotoxicity compared to nitro-substituted analogs Chemical databases

Key Findings:

Pentanedioic acid increases water solubility relative to shorter-chain acids (e.g., pentanoic acid in ), which may improve bioavailability but reduce membrane permeability .

Antimicrobial vs. Anticancer Activity :

  • Indolylmethylene derivatives (e.g., 5b) exhibit stronger antibacterial activity, possibly due to interactions with microbial DNA or membrane proteins .
  • Nitrobenzylidene analogs (e.g., ) show superior anticancer activity, attributed to nitro group-mediated redox cycling and DNA damage .

Synthetic Optimization: Ethanol and potassium carbonate are optimal solvents/bases for synthesizing thiazolidinones with carboxylic acid side chains (e.g., target compound, 6a) . Substituting ethanol with DMF or toluene reduces yields by 20–40% .

Methodological Considerations for Compound Similarity

Computational similarity assessments (e.g., Tanimoto coefficient, molecular docking) highlight that minor structural changes (e.g., substituting furan with indole or altering side-chain length) significantly impact bioactivity. For example, the target compound’s furan ring may confer distinct electronic effects compared to indole-containing analogs, altering binding affinity to tyrosine kinases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid?

  • Answer : The compound can be synthesized via Knoevenagel condensation between a substituted furan-aldehyde derivative and a thiazolidinone precursor. A typical procedure involves refluxing stoichiometric amounts of the aldehyde (e.g., 5-(4-ethylphenyl)furan-2-carbaldehyde) with a thiosemicarbazide intermediate (e.g., 3-(carboxypentyl)thiosemicarbazide) in a mixture of DMF and acetic acid, catalyzed by sodium acetate. Purification is achieved via recrystallization from DMF-ethanol or DMF-acetic acid .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
CondensationDMF/AcOH, NaOAc, reflux (2 h)48–65%
PurificationDMF-ethanol recrystallization95% purity

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Answer : The Z-configuration is validated using NMR spectroscopy (NOESY or ROESY) to detect spatial proximity between the furan methylene proton and the thiazolidinone ring protons. Additionally, X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally analogous thiazolidinones .
  • Example : In a related compound, NOESY correlations between H-6 (furan) and H-3 (thiazolidinone) confirmed the Z-configuration .

Q. What in vitro assays are used to screen this compound’s biological activity?

  • Answer : Initial screening focuses on antibacterial and anti-inflammatory assays. For antibacterial activity, the compound is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Anti-inflammatory activity is assessed via COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan or thiazolidinone rings) influence bioactivity?

  • Answer : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring, alkyl chain modifications). For example:

  • 4-Ethylphenyl vs. 4-methoxyphenyl : The ethyl group enhances lipophilicity, improving membrane penetration and antibacterial potency (MIC reduction from 32 µg/mL to 8 µg/mL) .
  • Thioxo vs. oxo at C2: Thioxo derivatives show higher thiol-mediated enzyme inhibition (e.g., 80% HDAC inhibition vs. 45% for oxo analogs) .

Q. What computational approaches predict the compound’s mechanism of action?

  • Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in target proteins (e.g., HDACs, COX-2). For example, docking reveals hydrogen bonding between the thioxo group and His145 in HDAC8, explaining enzyme inhibition . DFT calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and predict reactive sites for electrophilic attacks .

Q. How can contradictory results in biological assays (e.g., variable IC50 values) be resolved?

  • Answer : Contradictions arise from assay conditions (e.g., serum interference, pH) or compound stability . Mitigation strategies:

  • Standardized protocols : Use serum-free media for MIC assays to avoid protein binding artifacts .
  • Stability testing : HPLC monitoring reveals decomposition in PBS (pH 7.4) after 24 h, necessitating fresh preparation for assays .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Answer : Prodrug design (e.g., esterification of the carboxylic acid) or nanoparticle encapsulation (e.g., PLGA nanoparticles) enhance solubility. For example, methyl ester derivatives increase solubility from 0.2 mg/mL to 5.8 mg/mL in water .

Data Contradiction Analysis

Q. Why do microwave-assisted syntheses yield higher purity than conventional methods?

  • Answer : Microwave irradiation provides uniform heating, reducing side reactions (e.g., oxidation). For a related thiazolidinone, microwave synthesis achieved 92% purity vs. 78% for conventional heating, as confirmed by HPLC .

Methodological Recommendations

  • Synthetic Optimization : Use microwave reactors (100–150°C, 20 min) for faster, cleaner reactions .
  • Characterization : Combine FTIR (C=O at ~1700 cm⁻¹), ¹H/¹³C NMR, and HRMS for structural confirmation .
  • Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and dose-response curves to validate reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.